N,N-Dimethyl-1H-indazole-3-carboxamide
CAS No.: 99055-81-9
Cat. No.: VC3862443
Molecular Formula: C10H11N3O
Molecular Weight: 189.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 99055-81-9 |
---|---|
Molecular Formula | C10H11N3O |
Molecular Weight | 189.21 g/mol |
IUPAC Name | N,N-dimethyl-1H-indazole-3-carboxamide |
Standard InChI | InChI=1S/C10H11N3O/c1-13(2)10(14)9-7-5-3-4-6-8(7)11-12-9/h3-6H,1-2H3,(H,11,12) |
Standard InChI Key | MFKAAQVRMYIPBX-UHFFFAOYSA-N |
SMILES | CN(C)C(=O)C1=NNC2=CC=CC=C21 |
Canonical SMILES | CN(C)C(=O)C1=NNC2=CC=CC=C21 |
Introduction
Synthetic Methodologies
General Synthesis of Indazole-3-Carboxamides
The synthesis of N,N-dimethyl-1H-indazole-3-carboxamide follows established routes for indazole carboxamide derivatives, typically involving:
Step 1: Indazole-3-Carboxylic Acid Synthesis
-
Diazotization-Cyclization: Starting from o-toluidine derivatives, diazotization with NaNO₂/HCl followed by cyclization yields 1H-indazole .
-
C-3 Lithiation and Carboxylation: SEM-protected indazole undergoes lithiation at C-3 using n-BuLi, followed by CO₂ quenching to form indazole-3-carboxylic acid (yield: 60–75%) .
Step 2: Amide Coupling
-
Activation: The carboxylic acid is activated using carbodiimides (e.g., EDC·HCl) and HOBt in DMF or THF.
-
Amination: Reaction with dimethylamine (or its hydrochloride salt) in the presence of triethylamine (TEA) affords the target carboxamide .
Example Protocol
-
Indazole-3-carboxylic acid (1.0 equiv) is dissolved in dry DMF under N₂.
-
EDC·HCl (1.2 equiv), HOBt (1.1 equiv), and TEA (2.0 equiv) are added at 0°C.
-
Dimethylamine (2.0 equiv) is introduced, and the mixture is stirred at RT for 12 h.
-
Purification via column chromatography (CHCl₃/MeOH) yields N,N-dimethyl-1H-indazole-3-carboxamide (estimated yield: 65–80%) .
Physicochemical Properties
Predicted and experimental data for analogs suggest the following properties:
The dimethyl substitution increases hydrophobicity compared to unsubstituted carboxamides, as evidenced by higher LogP values in analogs .
Applications in Drug Synthesis
N,N-Dimethyl-1H-indazole-3-carboxamide serves as an intermediate in synthesizing clinically relevant agents:
-
Lonidamine Analogs: Used in mitochondrial-targeted therapies, dimethylcarboxamide variants may improve metabolic stability .
-
Granisetron Precursors: Substituted indazole carboxamides are explored as 5-HT₃ antagonists for chemotherapy-induced nausea .
Challenges and Future Directions
-
Synthetic Optimization: Current yields (65–80%) could be improved via microwave-assisted coupling or flow chemistry .
-
Biological Screening: Prioritize in vitro assays for PARP-1, kinase, and antimicrobial targets.
-
ADMET Profiling: Assess hepatic metabolism and CYP450 interactions due to the dimethyl group’s potential for N-demethylation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume